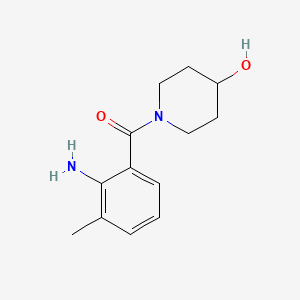

1-(2-Amino-3-methylbenzoyl)piperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Fluorescence Probe Development

- A study by Wang, Ni, and Shao (2016) developed a reversible fluorescent probe using a related compound, 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol, for detecting ClO(-)/AA redox cycles in aqueous solutions and living cells. This probe was successfully applied to monitor redox cycles in HeLa cells under physiological conditions, indicating potential applications in cellular biology and biochemistry research (Wang, Ni, & Shao, 2016).

Central Nervous System Agents

- Bauer et al. (1976) synthesized derivatives like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], influenced by the recognition of an aminoalkyl(aryl)isobenzofuran moiety found in certain antidepressants. The study's focus was on developing central nervous system agents, contributing to the field of neuropsychopharmacology (Bauer et al., 1976).

Neuropeptide Y Receptor Antagonists

- Zarrinmayeh et al. (1998) explored the synthesis of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, aimed at developing antiobesity drugs. This involved modifications of the piperidine structure, demonstrating the compound's relevance in obesity and metabolic disorder research (Zarrinmayeh et al., 1998).

Antihistaminic-Antiserotonin Properties

- Stone et al. (1961) investigated the antihistaminic-antiserotonin actions of cyproheptadine, a compound structurally related to piperidine. This research has implications for the treatment of allergic reactions and serotonin-related disorders (Stone et al., 1961).

Palladium-Catalyzed CH Functionalization

- Magano, Kiser, Shine, and Chen (2014) conducted a study on palladium-catalyzed CH functionalization involving piperidine derivatives. Such studies are significant in the field of organic synthesis and medicinal chemistry, potentially leading to the development of new pharmaceutical compounds (Magano et al., 2014).

GPIIb/IIIa Integrin Antagonists

- Hayashi et al. (1998) developed a compound featuring a piperidine structure as a GPIIb/IIIa integrin antagonist. This research contributes to the development of antithrombotic treatments, particularly in acute phase scenarios (Hayashi et al., 1998).

Conformational Analysis in Crystallography

- Ribet et al. (2005) performed a conformational analysis of a piperidine derivative, contributing to the field of crystallography and molecular structure determination (Ribet et al., 2005).

Anticancer Agent Development

- Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as potential anticancer agents, indicating the role of piperidine derivatives in cancer research (Rehman et al., 2018).

Properties

IUPAC Name |

(2-amino-3-methylphenyl)-(4-hydroxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9-3-2-4-11(12(9)14)13(17)15-7-5-10(16)6-8-15/h2-4,10,16H,5-8,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSYWEABXGRFOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N2CCC(CC2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716603.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2716612.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2716613.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide](/img/structure/B2716615.png)

![N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2716618.png)

![N-(4-{[3-(Thiophene-2-sulfonamido)quinoxalin-2-YL]amino}phenyl)acetamide](/img/structure/B2716621.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidin-2-yl]acetic acid](/img/structure/B2716622.png)